molecular formula C10H16N2 B122121 (Mesitylmethyl)hydrazine CAS No. 143425-78-9

(Mesitylmethyl)hydrazine

Cat. No. B122121
M. Wt: 164.25 g/mol
InChI Key: ZQRKUBCVPHGWSF-UHFFFAOYSA-N
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Description

(Mesitylmethyl)hydrazine is a specialty product used for proteomics research . It has a molecular formula of C10H16N2 and a molecular weight of 164.25 .


Synthesis Analysis

Hydrazine derivatives can be synthesized by combining suitable aldehydes with hydrazides . The reaction of hydrazine with a carbonyl forms a hydrazone, a process similar to imine formation .


Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be confirmed by spectral methods . In the IR spectra, three characteristic bands are observed, indicating the presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group .


Chemical Reactions Analysis

Hydrazine-based fuels, including hydrazine and its derivatives, are strong reducing agents that remain in a liquid state at room temperature . They are used in rocket propulsion systems due to their desirable characteristics such as high energy density, stability, reliable ignition, high thrust–weight ratio, reactivity, efficiency, specific impulse, and storage stability at room temperature .


Physical And Chemical Properties Analysis

Hydrazine and its derivatives are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire .

Scientific Research Applications

  • Graphene Oxide Reduction : (Chua & Pumera, 2016) explored the effects of hydrazine treatment on graphene oxide, revealing that hydrazine reacts with carbonyl groups to form hydrazone complexes, impacting the reduction of graphene oxide.

  • DNA Damage Studies : The interaction of hydrazine derivatives with biological systems was examined by (Runge‐Morris, Wu, & Novak, 1994), focusing on DNA damage in the presence of various hydrazines.

  • Analgesic Activity : Research on novel hydrazide and hydrazine derivatives for potential analgesic applications was conducted by (Nassiri Koopaei et al., 2013), highlighting the synthesis of new compounds and their efficacy in pain relief.

  • Carbon Dioxide Capture : The potential of aqueous hydrazine as a sorbent for carbon dioxide capture was explored by (Lee et al., 2014), noting its high absorption capacity and stability.

  • Antitumor Activity : The synthesis of hydrazide-hydrazone derivatives and their antitumor effects were studied by (Mohareb, Fleita, & Sakka, 2010), demonstrating significant inhibitory effects on various cancer cell lines.

  • Rapid Detection in Biological Systems : A study by (Fan et al., 2012) designed a ratiometric fluorescence probe for the rapid detection of hydrazine in live cells.

  • Vascular Smooth Muscle Contractility : The effects of hydrazine derivatives on vascular smooth muscle and blood pressure were investigated by (Vidrio et al., 2003), focusing on their potential as vasodilators.

  • Multiorgan Effects of Hydrazine Toxicity : An integrated analysis of the effects of hydrazine toxicity on multiple organs was presented by (Garrod et al., 2005), using nuclear magnetic resonance spectroscopy.

  • Environmental and Biological Detection : A comprehensive review of fluorescent sensors for hydrazine detection in environmental and biological systems was conducted by (Zhang et al., 2020), highlighting recent advances and future prospects.

  • Bioimaging Applications : (Ma et al., 2017) developed a near-infrared fluorescent chemodosimeter for hydrazine detection and its applications in bioimaging.

Safety And Hazards

Hydrazine and its derivatives are considered potential occupational carcinogens . They are highly toxic and corrosive, and their deterioration products can have significant effects on combustion performance and gas-phase combustion reaction mechanisms .

Future Directions

Further investigation into the reaction kinetics and mechanisms of hydrazine derivatives is necessary . Utilizing computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties, constructing detailed pyrolysis and combustion reaction mechanisms can optimize rocket engine fuel performance and address environmental concerns .

properties

IUPAC Name

(2,4,6-trimethylphenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRKUBCVPHGWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577869
Record name [(2,4,6-Trimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Mesitylmethyl)hydrazine

CAS RN

143425-78-9
Record name [(2,4,6-Trimethylphenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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